MK-8353 -

MK-8353

Catalog Number: EVT-276245
CAS Number:
Molecular Formula: C37H41N9O3S
Molecular Weight: 691.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-8353 is a potent and orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. [, ] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Dysregulation of the MAPK pathway, particularly through mutations in genes like BRAF, is implicated in various cancers, making ERK1/2 attractive therapeutic targets. [, ]

Future Directions
  • Combination therapies: Investigating the synergistic potential of MK-8353 with other targeted therapies, particularly in cancers with acquired resistance to BRAF and MEK inhibitors. []
Overview

MK-8353 is a small molecule compound developed as an orally bioavailable inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound has shown promise in preclinical studies for its efficacy against tumors with mutations in the BRAF and RAS genes. The development of MK-8353 aimed to address the limitations of existing therapies by providing a dual mechanism of action, enhancing its potential for treating various cancers.

Source and Classification

MK-8353 was synthesized by Merck Sharp & Dohme Corp. as part of a broader effort to develop effective cancer therapies. It is classified as an ERK inhibitor, specifically targeting the active forms of ERK1 and ERK2, which are critical components in cell signaling pathways that regulate proliferation and survival in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-8353 utilized a convergent approach involving three key fragments. The process is complex, comprising 19 steps with the longest linear sequence consisting of nine steps. Key intermediates were synthesized through various reactions including Suzuki coupling, hydrazine formation, and deprotection steps to yield the final product .

The synthesis can be summarized as follows:

  1. Fragment Preparation: Initial synthesis of LHS-substituted iso-propoxy indazole and other necessary fragments.
  2. Coupling Reactions: The final assembly involved coupling these fragments using reagents like HATU under controlled conditions.
  3. Purification: After synthesis, MK-8353 was purified through chromatography to achieve high purity (>99%) before biological evaluation .
Molecular Structure Analysis

Structure and Data

MK-8353's molecular structure features a complex arrangement that allows it to effectively bind to the ATP binding site of ERK proteins. The crystal structure has been resolved at 1.45 Å, revealing key interactions between the compound and residues within the ERK binding site. Notably, the indazole ring mimics adenine's hydrogen bonding with the hinge region of ERK, facilitating strong binding .

Key Structural Features:

  • Indazole Core: Essential for ATP mimicry.
  • Pyrrolidine Group: Contributes to binding affinity through specific interactions with catalytic residues.
  • Thiomethyl Group: Enhances potency and selectivity against ERK .
Chemical Reactions Analysis

Reactions and Technical Details

MK-8353 undergoes various chemical reactions during its synthesis, including:

  • Suzuki Coupling: Used to form carbon-carbon bonds between aryl groups.
  • Hydrazine Reaction: Critical for constructing the hydrazinoimidate intermediate.
  • Deprotection Reactions: Essential for activating functional groups necessary for final assembly.

These reactions are carefully controlled to optimize yield and purity throughout the synthesis process .

Mechanism of Action

Process and Data

MK-8353 functions primarily by inhibiting the phosphorylation activity of ERK1 and ERK2, which are pivotal in cell signaling pathways associated with cancer progression. The compound binds competitively within the ATP-binding site, preventing substrate phosphorylation. This action leads to decreased activation of downstream signaling pathways involved in cell proliferation and survival.

Data from preclinical studies indicate that MK-8353 effectively reduces phosphorylated forms of ERK1 and ERK2 in cancer cell lines, demonstrating its potential as a therapeutic agent against tumors harboring specific mutations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-8353 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Designed for oral bioavailability; solubility characteristics have been optimized during development.
  • Stability: The compound maintains stability under physiological conditions, which is crucial for therapeutic efficacy.

These properties are essential for determining dosing regimens and predicting pharmacokinetic behavior in clinical settings .

Applications

Scientific Uses

MK-8353 is primarily being investigated for its applications in oncology. Its ability to inhibit ERK signaling makes it a candidate for treating various cancers, particularly those with BRAF or RAS mutations. Clinical trials have been initiated to evaluate its safety, tolerability, pharmacodynamics, and antitumor efficacy in patients with advanced solid tumors .

Molecular Characterization of MK-8353

Structural Analysis and Chemical Properties

Molecular Formula and Stereochemical Configuration (C₃₇H₄₁N₉O₃S)

MK-8353 (SCH900353) is a synthetically derived small molecule with the systematic chemical name C₃₇H₄₁N₉O₃S and a molecular weight of 691.84 g/mol [5] [8]. Its structure features a chiral center at the 3-position of the pyrrolidine ring, adopting an (S)-thiomethyl configuration critical for target engagement [4] [8]. Key physicochemical properties include:

  • Hydrogen Bonding: 2 donors and 10 acceptors
  • Topological Polar Surface Area (TPSA): 134.16 Ų
  • Lipophilicity: LogP of ~5.3, indicating moderate hydrophobicity [7] [9]

The molecule incorporates a p-fluorophenyl indazole left-hand side (LHS) linked to a 1-methyl-1,2,4-triazole right-hand side (RHS) via a stereochemically defined pyrrolidine core. This arrangement facilitates optimal binding to the ERK kinase domain [4].

Table 1: Physicochemical Profile of MK-8353

PropertyValue
Molecular FormulaC₃₇H₄₁N₉O₃S
Molecular Weight691.84 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Topological Polar Surface Area134.16 Ų
Rotatable Bonds10
Lipophilicity (LogP)5.3 (predicted)

Comparative Structural Homology with SCH772984

MK-8353 evolved from the preclinical tool compound SCH772984, sharing its core pyrrolidine scaffold and dual mechanism of action [1] [4]. Critical modifications address pharmacokinetic limitations:

  • Pyrrolidine Stabilization: Introduction of a 3(S)-thiomethyl group in MK-8353 replaces the metabolically labile amide in SCH772984, reducing susceptibility to proteolytic cleavage. This change improved oral bioavailability from 0% (SCH772984) to 70–80% in preclinical models [4].
  • RHS Optimization: Retention of the piperidine-ene-phenyl-pyrimidine motif conserved key π–π interactions with ERK's Tyr-62 residue. Substitution with heterocycles (e.g., thiazole) reduced potency, confirming this segment's structural necessity [4].
  • LHS Refinements: The 4-isopropoxy pyridyl indazole in MK-8353 replaces SCH772984’s p-fluorophenyl group, forming an additional hydrogen bond with ERK's Lys112 and enhancing cellular potency [4].

These targeted alterations yielded a molecule with comparable target affinity but superior drug-like properties suitable for clinical development.

Mechanism of Action as a Dual-Specificity ERK1/2 Inhibitor

ATP-Competitive Binding to Active ERK Conformations

MK-8353 functions as a competitive ATP antagonist, binding the catalytic cleft of both inactive and active ERK isoforms with high selectivity. Key inhibitory characteristics include:

  • Biochemical Potency: IC₅₀ values of 8.8 nM (ERK2) and 23.0 nM (ERK1) in IMAP kinase assays [1] [5].
  • Kinase Selectivity: Profiling across 227 human kinases revealed >50% inhibition of only three off-targets (CLK2, FLT4, Aurora B) at 1 μM, underscoring exceptional specificity [1] [8].
  • Cellular Target Engagement: Suppresses phosphorylation of ribosomal S6 kinase (RSK), a direct ERK substrate, with an EC₅₀ of 19–371 nM in BRAF-mutant cell lines (e.g., Colo-205, A2058) [2] [5].

Structural analyses confirm that MK-8353 occupies the ATP-binding pocket through hydrophobic interactions and hydrogen bonding with the kinase's hinge region, locking ERK in an inactive state [4] [8].

Table 2: ERK Inhibition Profile of MK-8353

ParameterERK1ERK2
IC₅₀ (IMAP kinase assay)23.0 nM8.8 nM
IC₅₀ (MEK1-ERK2 coupled)Not reported0.5 nM
Antiproliferative EC₅₀ (Colo-205)23 nM19 nM

Conformational Modulation Preventing MEK-Mediated Phosphorylation

Beyond ATP-competitive inhibition, MK-8353 exhibits a dual mechanism by allosterically disrupting upstream kinase signaling:

  • Phosphorylation Blockade: Induces a conformational shift in ERK that sterically hinders MEK’s access to the phosphorylation loop (T-E-Y motif), preventing activation. This effect is observed at concentrations >30 nM in BRAF^V600E^ melanoma models [1] [3].
  • Sustained Pathway Suppression: In Colo-205 xenografts, a single 60 mg/kg dose achieves >95% suppression of phospho-ERK (pERK) within 1 hour. However, rebound occurs after 10–12 hours, necessitating twice-daily dosing for sustained inhibition [1] [4].
  • Biomarker Correlation: pERK suppression in skin biopsies correlates with tumor pERK inhibition (R² >0.95), validating its use as a pharmacodynamic marker [1].

X-ray crystallography reveals that MK-8353 stabilizes a unique DFG-out conformation in ERK2, widening the activation loop and physically occluding the MEK docking interface [4]. This dual inhibition – catalytic and allosteric – circumvents reactivation mechanisms common to upstream RAF/MEK inhibitors.

Properties

Product Name

MK-8353

IUPAC Name

(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide

Molecular Formula

C37H41N9O3S

Molecular Weight

691.8 g/mol

InChI

InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1

InChI Key

KPQQGHGDBBJGFA-QNGWXLTQSA-N

SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Solubility

Soluble in DMSO

Synonyms

SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Isomeric SMILES

CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.